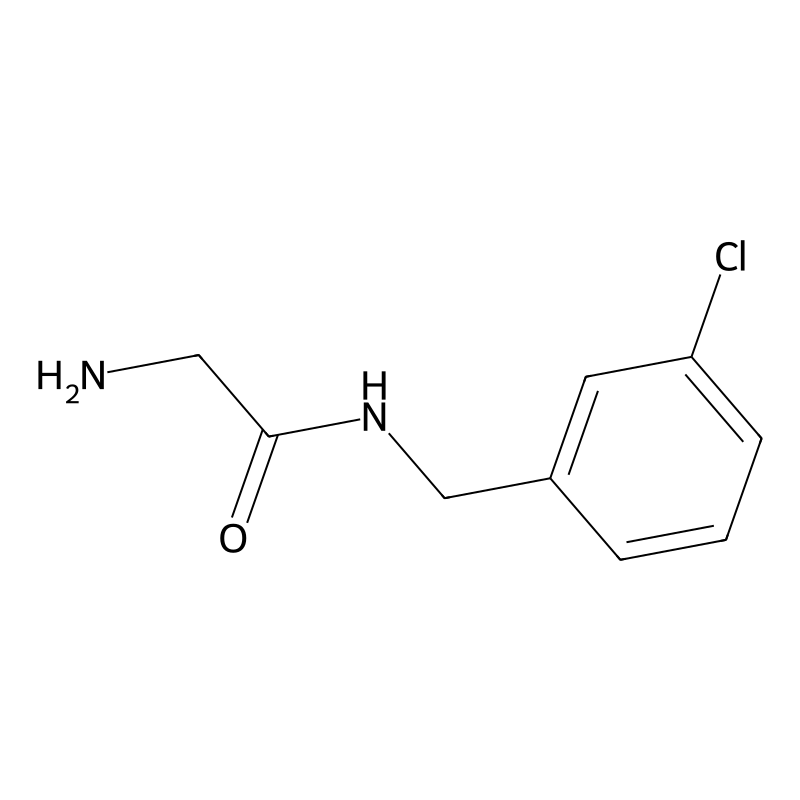

2-Amino-N-(3-chloro-benzyl)-acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-(3-chloro-benzyl)-acetamide is an organic compound characterized by its unique structure, which includes an amino group, a chloro-substituted benzyl moiety, and an acetamide functional group. This compound has the molecular formula CHClNO and a molar mass of approximately 216.66 g/mol. The presence of the chloro group at the 3-position on the benzyl ring influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to yield amine derivatives.

- Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The products formed depend on the specific reaction conditions and reagents used.

Research indicates that 2-Amino-N-(3-chloro-benzyl)-acetamide exhibits potential biological activity, particularly in pharmacological contexts. It has been investigated for its possible anti-inflammatory and analgesic properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, where the chloro-benzyl group may enhance binding affinity and specificity.

The synthesis of 2-Amino-N-(3-chloro-benzyl)-acetamide typically involves the following steps:

- Starting Material Preparation: The synthesis begins with 3-chloro-benzylamine.

- Acylation: The 3-chloro-benzylamine is acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide derivative.

In industrial settings, large-scale production may utilize batch or continuous flow processes to ensure high yield and purity.

Interaction studies focus on how 2-Amino-N-(3-chloro-benzyl)-acetamide binds to biological targets. Techniques such as molecular docking and quantitative structure-activity relationship modeling are employed to predict binding affinities and optimize pharmacological properties. Understanding these interactions is crucial for advancing its therapeutic potential.

Several compounds share structural similarities with 2-Amino-N-(3-chloro-benzyl)-acetamide:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-fluoro-benzyl)-acetamide | Fluorine substitution at the para position | Different halogen positioning affects reactivity |

| 2-Amino-N-(3-fluoro-benzyl)-acetamide | Fluorine substitution at the meta position | Potentially enhanced stability compared to chloro analogs |

| 2-Amino-N-(3-methyl-benzyl)-acetamide | Methyl substitution instead of halogen | Lacks halogen effects on biological activity |

The uniqueness of 2-Amino-N-(3-chloro-benzyl)-acetamide lies in its specific chloro substitution pattern, which may influence its chemical reactivity and biological efficacy differently than its analogs. This distinct feature makes it a valuable scaffold in drug design and development, particularly in targeting specific biological pathways.